molecular formula C18H14N2O2S B4439702 3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one

3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one

Cat. No. B4439702
M. Wt: 322.4 g/mol
InChI Key: MHIQNHZNJHKDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one is a chemical compound with potential applications in scientific research. This compound is also known as MMB or MMB-2201. It belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. MMB-2201 has been used in various scientific studies to investigate the mechanisms of action and physiological effects of synthetic cannabinoids.

Mechanism of Action

MMB-2201 acts on the endocannabinoid system, which is a complex network of receptors and neurotransmitters that regulate various physiological processes, including mood, appetite, and pain sensation. It binds to CB1 and CB2 receptors in the brain and other parts of the body, producing effects similar to those of THC. MMB-2201 has also been shown to inhibit the reuptake of the neurotransmitter dopamine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MMB-2201 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and cognitive function. MMB-2201 has been shown to have both agonist and antagonist effects on cannabinoid receptors, depending on the concentration and duration of exposure.

Advantages and Limitations for Lab Experiments

MMB-2201 has several advantages for use in scientific research, including its potency, selectivity, and ease of synthesis. It can be used to investigate the mechanisms of action and physiological effects of synthetic cannabinoids, as well as to develop new drugs for the treatment of various medical conditions. However, MMB-2201 also has some limitations, including its potential toxicity and the lack of standardized protocols for its use in laboratory experiments.

Future Directions

There are several future directions for research on MMB-2201 and synthetic cannabinoids in general. One area of interest is the development of new drugs that target specific cannabinoid receptors and produce desired therapeutic effects without unwanted side effects. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs, as well as the potential for addiction and abuse. Finally, there is a need for standardized protocols for the use of synthetic cannabinoids in laboratory experiments, to ensure accurate and reproducible results.

Scientific Research Applications

MMB-2201 has been used in various scientific studies to investigate the mechanisms of action and physiological effects of synthetic cannabinoids. It has been shown to bind to cannabinoid receptors in the brain and produce similar effects to THC, such as euphoria, relaxation, and altered perception. MMB-2201 has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, immune system, and other physiological processes.

properties

IUPAC Name

3-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-12-6-8-13(9-7-12)17-19-14(11-23-17)10-20-15-4-2-3-5-16(15)22-18(20)21/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIQNHZNJHKDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one

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